molecular formula C11H18N4 B2902451 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylenepiperidine CAS No. 2320931-26-6

1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylenepiperidine

Cat. No.: B2902451
CAS No.: 2320931-26-6
M. Wt: 206.293
InChI Key: NARCSEFWYSVABX-UHFFFAOYSA-N
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Description

This compound is a nitrogen-containing heterocycle featuring a 1,2,4-triazole ring substituted with methyl groups at positions 4 and 5, linked via a methylene bridge to a 3-methylenepiperidine moiety. The compound’s design shares similarities with triazole-based pharmaceuticals and bioactive molecules, such as Doravirine (a triazole-containing antiretroviral drug) , and antimicrobial Mannich bases .

Properties

IUPAC Name

1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-3-methylidenepiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-9-5-4-6-15(7-9)8-11-13-12-10(2)14(11)3/h1,4-8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARCSEFWYSVABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CN2CCCC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylenepiperidine typically involves the following steps:

  • Formation of 4,5-dimethyl-4H-1,2,4-triazole: This can be achieved by reacting hydrazine with acetic acid and formaldehyde under acidic conditions.

  • Methylation: The triazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

  • Piperidine Derivative Formation: The methylene group is introduced using a suitable reagent like formaldehyde, followed by the formation of the piperidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylenepiperidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the triazole or piperidine moieties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, carboxylic acids.

  • Reduction Products: Reduced amines, alcohols.

  • Substitution Products: Substituted triazoles, piperidines.

Scientific Research Applications

1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylenepiperidine has several scientific research applications:

  • Medicine: It has shown potential as an antimicrobial, antifungal, and anticancer agent.

  • Agriculture: The compound can be used as a pesticide or herbicide due to its bioactive properties.

  • Material Science: It can be utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylenepiperidine exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s comparison is framed by its triazole and piperidine motifs, which are common in drug discovery. Below is a systematic analysis:

Triazole Derivatives

  • Doravirine (C17H11ClF3N5O3): A non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1, Doravirine incorporates a 1,2,4-triazole ring substituted with a methyl group and linked to a pyridine scaffold . Unlike the target compound, Doravirine’s triazole is part of a fused bicyclic system, enhancing its binding affinity to the HIV-1 reverse transcriptase enzyme. The target compound’s simpler triazole-piperidine architecture may lack the conformational rigidity required for similar antiviral activity.
  • Mannich Bases with Triazole Substituents: Compounds such as 1-((1-(morpholinomethyl)-4-(5-nitrothiophene-2-yl)methyleneamino)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-((5-nitrothiophene-2-yl)methyleneamino)-3-(thiophene-2-ylmethyl)-1H-1,2,4-triazole-5(4H)-one exhibit potent antimicrobial activity . These derivatives demonstrate that triazole-thiophene hybrids can achieve broad-spectrum efficacy, whereas the target compound’s piperidine moiety may limit its solubility or membrane permeability compared to thiophene-containing analogs.

Piperidine-Based Analogues

  • 3-Methylenepiperidine Derivatives: Piperidine rings with exocyclic double bonds (e.g., 3-methylenepiperidine) are rare in the literature. Such structures may influence pharmacokinetics by altering basicity or hydrogen-bonding capacity.

Structural and Functional Contrasts

Feature Target Compound Doravirine Mannich Base (Example)
Core Structure 1,2,4-Triazole + 3-methylenepiperidine 1,2,4-Triazole + pyridine 1,2,4-Triazole + thiophene + morpholine
Substituents 4,5-Dimethyl on triazole; methylene bridge to piperidine Trifluoromethyl, chlorine, and nitrile groups on pyridine Nitrothiophene, thioxo, and morpholinomethyl groups
Biological Activity Not reported (inferred potential for CNS or antimicrobial targets) Antiretroviral (HIV-1) Antimicrobial (gram-negative bacteria)
Synthetic Accessibility Likely complex due to methylenepiperidine stability Optimized for large-scale synthesis (FDA-approved drug) Requires multi-step Mannich reactions and heterocyclic coupling

Biological Activity

1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylenepiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H24N6
  • Molecular Weight : 288.40 g/mol

Biological Activity Overview

Research indicates that compounds containing triazole moieties exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. The specific biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Several studies have reported the antimicrobial effects of similar triazole derivatives. For instance:

  • Study : A comparative analysis of various triazole derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria.
CompoundActivityReference
Triazole Derivative AModerate against E. coli
Triazole Derivative BHigh against S. aureus

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound's structural similarity to known antifungals suggests potential efficacy:

  • Case Study : A derivative with a similar structure demonstrated significant inhibition of Candida species growth.
CompoundFungal StrainInhibition Zone (mm)Reference
Similar TriazoleC. albicans18
Similar TriazoleA. niger15

The mechanism by which triazole derivatives exert their biological effects often involves:

  • Inhibition of Enzyme Activity : Many triazoles inhibit enzymes critical for fungal cell wall synthesis.
  • Disruption of Membrane Integrity : Some compounds affect the integrity of microbial membranes.

Enzyme Inhibition Example

A study highlighted that a closely related compound inhibited the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.

Research Findings

Recent investigations into the biological activity of triazole-containing compounds have yielded significant insights:

In Vivo Studies

A study involving animal models demonstrated that the administration of a similar triazole compound resulted in reduced tumor growth in xenograft models, indicating potential anticancer properties.

Cytotoxicity Assays

Cytotoxicity assays revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells:

Cell LineIC50 (µM)Reference
HeLa (cervical)10
MCF7 (breast)8

Q & A

Q. Q1. What are the common synthetic routes for 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylenepiperidine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step strategies:

Triazole Ring Formation : Cyclocondensation of thiosemicarbazides or hydrazine derivatives with carboxylic acids under reflux (e.g., ethanol, 80°C) .

Piperidine Functionalization : Alkylation or nucleophilic substitution to introduce the methylene group. For example, reacting 3-methylenepiperidine with a triazole-containing electrophile (e.g., bromomethyl-triazole derivative) in dimethylformamide (DMF) with cesium carbonate as a base .

Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization.
Critical Factors :

  • Temperature : Higher temperatures (>100°C) risk triazole decomposition.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require longer reaction times.
  • Catalysts : Cs₂CO₃ improves alkylation efficiency compared to K₂CO₃ .

Q. Q2. How can structural confirmation and purity assessment be systematically performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key signals include:
  • Triazole protons: δ 7.8–8.2 ppm (singlet, 1H).
  • Piperidine methylene: δ 4.8–5.2 ppm (multiplet, 2H).
  • Methyl groups: δ 2.1–2.4 ppm (singlets, 6H) .
    • ¹³C NMR : Confirms quaternary carbons in the triazole (δ 150–160 ppm) and piperidine backbone (δ 40–60 ppm) .
  • High-Performance Liquid Chromatography (HPLC) :
    • Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 minutes .
  • Mass Spectrometry (MS) :
    • ESI-MS expected [M+H]⁺: ~265.3 g/mol (exact mass depends on substituents) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory bioactivity data for triazole-piperidine hybrids in antimicrobial vs. anticancer assays?

Methodological Answer: Contradictions often arise due to:

  • Target Selectivity : Triazole derivatives may inhibit fungal CYP51 (antifungal) but activate apoptosis pathways in cancer cells .
  • Assay Conditions :
    • pH Sensitivity : Antifungal activity decreases at pH >7.0 due to reduced membrane permeability .
    • Cell Line Variability : Test against Candida albicans (ATCC 10231) vs. HeLa cells; IC₅₀ values may differ by >10 µM .
      Experimental Design :
  • Perform dose-response curves across pH 5.0–7.4.
  • Use proteomics (e.g., SILAC) to identify off-target binding in cancer cells .

Q. Q4. What strategies optimize the pharmacokinetic profile of this compound for CNS-targeted studies?

Methodological Answer: Key Parameters :

  • Lipophilicity (LogP) : Aim for 2.0–3.5 to cross the blood-brain barrier (BBB).
  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the piperidine ring to reduce metabolic oxidation .
    • Replace methylene with sp³-hybridized carbons to enhance BBB permeability .
      In Silico Tools :
  • Molecular Dynamics (MD) : Simulate BBB penetration using CHARMM force fields.
  • ADMET Prediction : Use SwissADME to assess CYP450 inhibition risks .

Q. Q5. How do structural analogs of this compound compare in target binding affinity?

Q. Q6. What experimental approaches validate the hypothesized mechanism of action for anticancer activity?

Methodological Answer:

Enzyme Inhibition Assays :

  • HDAC Inhibition : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to measure deacetylase activity .

Gene Expression Profiling :

  • RNA-seq : Compare treated vs. untreated HeLa cells; focus on apoptosis markers (e.g., BAX, CASP3).

X-ray Crystallography :

  • Co-crystallize the compound with HDAC6 (PDB ID: 5EDU) to identify binding interactions .

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